![molecular formula C11H12N2O2S B3051236 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 32261-88-4](/img/structure/B3051236.png)
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also include a discussion of any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also include information obtained from techniques such as X-ray crystallography .Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility, and spectral data .Scientific Research Applications
Anticancer Potential
The design, synthesis, and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives have been explored for their potential as antitumor agents. Molecular docking and computational studies suggest that these compounds could interact with the Estrogen Receptor (ER) and exhibit promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating their potential as lead compounds in anticancer research (Vanitha et al., 2021).
Antimicrobial Activity
Research has shown that derivatives of 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one, such as 5-imino-4-thioxo-2-imidazolidinone derivatives, exhibit significant antibacterial and antifungal activities. The introduction of various substituents has been found to enhance these activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Ammar et al., 2016).
Material Science Applications
The synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives have also found applications in material science. For instance, studies involving the growth, spectroscopic behavior, and single-crystal investigation of these compounds, coupled with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computational studies, have provided insights into their electronic states, molecular parameters, and nonlinear optical (NLO) properties. Such research suggests potential uses in the development of future NLO materials (Khelloul et al., 2022).
Anti-inflammatory Agents
The exploration of 3,4-diaryl-2-thioxoimidazolidin-4-ones as anti-inflammatory agents has been a subject of interest. Certain derivatives have shown high selectivity as COX-2 enzyme inhibitors, indicating their potential as anti-inflammatory drugs. This area of research holds promise for the development of novel therapeutic agents targeting inflammatory conditions (Alturki et al., 2015).
Mechanism of Action
Target of Action
It is structurally similar to ertugliflozin , a sodium-dependent glucose cotransporter-2 (SGLT2) inhibitor . SGLT2 inhibitors are used to treat type II diabetes mellitus by blocking glucose reabsorption from the glomerulus .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
By inhibiting SGLT2, glucose is excreted in the urine instead of being reabsorbed into the bloodstream .
Pharmacokinetics
Ertugliflozin, a structurally similar compound, is known to cause a dose-dependent increase in urinary glucose excretion . It undergoes rapid metabolism and wide tissue distribution .
Result of Action
If it acts similarly to ertugliflozin, it would lead to an increase in urinary glucose excretion, thereby lowering blood glucose levels .
Action Environment
For instance, dapagliflozin, another SGLT2 inhibitor, was found to be stable for 9 months under room temperature storage conditions and 6 months under accelerated storage conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPYYANHAHKFBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954071 | |
Record name | 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795859 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one | |
CAS RN |
32261-88-4 | |
Record name | Hydantoin, 3-(p-ethoxyphenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032261884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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